molecular formula C18H19NOS B4577610 2-methyl-1-[3-(phenylthio)propanoyl]indoline

2-methyl-1-[3-(phenylthio)propanoyl]indoline

Cat. No. B4577610
M. Wt: 297.4 g/mol
InChI Key: QGPTTXYLTQLQGE-UHFFFAOYSA-N
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Description

2-methyl-1-[3-(phenylthio)propanoyl]indoline is a structurally novel compound within the broader family of indoline derivatives. Indoline compounds are significant due to their presence in natural products and pharmaceuticals. They are known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of polycyclic sulfonyl indolines, which are structurally related to 2-methyl-1-[3-(phenylthio)propanoyl]indoline, can be achieved via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions. These reactions involve the formation of C-C and C-S bonds in a single step (Lu, Luo, Peng, Jiang, Lei, & Yin, 2019).

Molecular Structure Analysis

The molecular structure of related indoline compounds can be determined using X-ray single-crystal diffraction. For instance, the structure of similar compounds like (S)-methyl-2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate has been elucidated revealing intermolecular N–H…O hydrogen bonds (Li et al., 2008).

Chemical Reactions and Properties

Indoline derivatives can exhibit solvent-dependent amide bond isomerization. For instance, methyl (S)-1-acetylindoline-2-carboxylate shows a tendency toward the cis amide isomer in polar solvents, which is a unique characteristic useful for the design of different secondary structures (Pollastrini et al., 2021).

Physical Properties Analysis

The physical properties of indoline derivatives can be characterized by their crystal structures. For example, the reaction of N-methylaniline with glyoxal yields indoline compounds whose structure and properties can be analyzed using techniques like X-ray diffraction and NMR spectroscopy (Fárfan, Hernandez, Joseph-Nathan, & Contreras, 1990).

Chemical Properties Analysis

Indoline derivatives can be synthesized through various chemical reactions, including phenyliodine(III) bis(trifluoroacetate)-mediated amidohydroxylation, which is a novel approach for creating N-acylnitrenium ions followed by intramolecular trapping by the olefin fragment (Correa, Tellitu, Domínguez, & SanMartin, 2006).

Scientific Research Applications

Structural and Synthetic Studies

Single Crystal X-ray Structure Analysis : The study of thiazolylazo indole dyes, closely related to the chemical structure of interest, showcases the application of single crystal X-ray diffraction for determining the tautomeric forms of hetarylazo indole compounds. Such structural analyses are crucial for understanding compound geometries and conformations, which have implications in designing dyes and pigments with specific properties (Seferoğlu et al., 2009).

Proline Mimetic in Secondary Structures : The research on (S)-indoline-2-carboxylic acid derivatives reveals their potential as proline mimetics for designing new stable secondary structures. This study highlights solvent-dependent amide bond isomerization, which is a significant consideration in the development of new materials and the design of secondary structures in proteins (Pollastrini et al., 2021).

Antimicrobial Applications

Synthesis of New Heterocyclic Substances : Research involving 2-arylhydrazononitriles, a class of compounds related to the structural motif of "2-methyl-1-[3-(phenylthio)propanoyl]indoline," showcases their use in synthesizing a variety of heterocyclic substances with promising antimicrobial activities against a range of bacteria and yeast. This application is crucial for developing new antimicrobial agents (Behbehani et al., 2011).

Catalysis and Reaction Development

Enantioselective Friedel-Crafts Alkylation : The use of indoles in enantioselective Friedel-Crafts alkylation reactions, catalyzed by chiral phosphoric acid, demonstrates the application of indoline derivatives in synthesizing compounds with high enantioselectivity. This process is relevant for creating chiral building blocks in organic synthesis (Bachu & Akiyama, 2010).

Environmental and Green Chemistry

Synthesis and Characterization for Green Chemistry : A study on the environmentally friendly synthesis of 1-methyl-2-phenylindoline induced by UV light emphasizes the importance of green chemistry principles in the synthesis of indoline derivatives. Such research is crucial for developing sustainable methods in organic synthesis (Li et al., 2021).

properties

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-14-13-15-7-5-6-10-17(15)19(14)18(20)11-12-21-16-8-3-2-4-9-16/h2-10,14H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPTTXYLTQLQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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